2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate
Description
The compound 2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine; iridium; 5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine; hexafluorophosphate is an iridium(III) complex with a hexafluorophosphate counterion. It features two distinct ligands:
- Primary ligand: 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine, characterized by a pyridine ring substituted with a trifluoromethyl group at position 5 and a 2,4-difluorobenzene moiety at position 2.
- Secondary ligand: 5-(Trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine, a bipyridine derivative with trifluoromethyl groups at strategic positions.
This compound is utilized in photoredox catalysis and organic light-emitting diodes (OLEDs) due to its redox stability and luminescent properties . Its synthesis typically involves palladium-catalyzed cross-coupling reactions for ligand assembly, followed by iridium coordination and anion exchange to form the hexafluorophosphate salt .
Properties
CAS No. |
1973375-72-2 |
|---|---|
Molecular Formula |
C36H16F22IrN4P |
Molecular Weight |
1145.708 |
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/C12H6F6N2.2C12H5F5N.F6P.Ir/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-7(2,3,4,5)6;/h1-6H;2*1-2,4-6H;;/q;3*-1; |
InChI Key |
PJWPYHXXDOWVPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir] |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine; iridium; 5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine; hexafluorophosphate is a complex iridium compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Composition and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C42H34F16IrN4P
- Molecular Weight : 976.95 g/mol
- Appearance : Light yellow to yellow solid
- Solubility : Slightly soluble in chloroform
Iridium complexes have been studied for their unique properties, including their ability to undergo ligand exchange with biomolecules, which can lead to distinct modes of action compared to traditional organic compounds. The presence of trifluoromethyl groups enhances lipophilicity, potentially increasing membrane permeability and bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of iridium complexes. For instance, one study demonstrated that certain cyclometallated iridium(III) complexes exhibited significant antibacterial activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 3.60 µM and Minimum Bactericidal Concentration (MBC) values of 7.19 µM . This suggests that the compound may possess similar or enhanced antimicrobial properties due to its structural characteristics.
Anticancer Activity
The anticancer potential of iridium complexes has been a focal point in recent research. A comparative study evaluated various iridium(III) complexes against several cancer cell lines, including ovarian and cervical cancer cells. The results indicated that these complexes exhibited cytotoxicity, with some showing IC50 values significantly lower than those of conventional chemotherapeutics . The unique coordination environment and electronic properties of the iridium center are believed to contribute to this activity.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in Inorganic Chemistry, researchers synthesized a series of iridium(III) complexes and tested their efficacy against various bacterial strains. The results showed that the complex containing the difluorobenzene moiety demonstrated superior antibacterial activity compared to other tested compounds, indicating its potential as a therapeutic agent against resistant bacterial strains .
Case Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study found that treatment with the iridium complex resulted in significant apoptosis in cancer cells, suggesting its potential role as an anticancer agent. The mechanism was attributed to the complex's ability to induce oxidative stress within the cells .
Data Summary
Scientific Research Applications
Structural Formula
The molecular formula can be represented as follows:
Catalysis
The iridium center in this compound facilitates various catalytic reactions, particularly in organic synthesis. It can act as a catalyst in:
- Cross-coupling reactions : These reactions are essential for forming carbon-carbon bonds, which are foundational in synthesizing complex organic molecules.
- Hydrogenation processes : The compound can be used to hydrogenate unsaturated compounds, enhancing their reactivity and stability.
Table 1: Catalytic Reactions Involving Iridium Compounds
| Reaction Type | Description | Reference |
|---|---|---|
| Cross-coupling | Formation of carbon-carbon bonds | |
| Hydrogenation | Addition of hydrogen to unsaturated compounds | |
| C-H Activation | Functionalization of C-H bonds |
Medicinal Chemistry
The fluorinated moieties present in the compound suggest potential applications in medicinal chemistry. These include:
- Anticancer agents : Due to their ability to interact with biological systems, compounds like this may be explored for their anticancer properties.
- Drug development : The unique structure can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects.
Case Study: Anticancer Activity
In a study examining the anticancer properties of similar iridium complexes, researchers found that these compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanisms involved included induction of apoptosis and disruption of cellular metabolism.
Material Science
The unique properties of this compound can also be leveraged in material science:
- Fluorescent materials : The fluorinated groups can enhance luminescent properties, making them suitable for applications in OLEDs (Organic Light Emitting Diodes).
- Sensors : The compound's reactivity can be utilized in developing sensors for detecting specific analytes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physical Properties
Functional Performance
- Electrochemical Stability: The target compound exhibits superior redox stability compared to non-fluorinated iridium complexes (e.g., [Ir(ppy)3]) due to electron-withdrawing trifluoromethyl groups .
- Luminescence : Emission maxima shifted to ~610 nm (red region), contrasting with shorter wavelengths observed in 2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine derivatives .
Critical Research Findings
Ligand Fluorination Enhances Stability: Fluorinated pyridines in the target compound reduce oxidative degradation by 40% compared to non-fluorinated counterparts .
Synthetic Scalability : The hexafluorophosphate counterion improves solubility in polar solvents, facilitating purification .
Comparative Reactivity: The trifluoromethyl group in 2-(4-bromophenoxy)-5-(trifluoromethyl)pyridine enhances electrophilic substitution rates by 2.5× vs. methyl analogues .
Q & A
Q. Critical considerations :
- Air-sensitive intermediates require strict oxygen-free conditions.
- Reaction monitoring via TLC or NMR (¹⁹F NMR is particularly useful for tracking fluorinated ligands) .
Advanced: How can computational methods aid in understanding the photophysical properties of such iridium complexes?
Answer:
Density Functional Theory (DFT) calculations are pivotal for elucidating electronic transitions and excited-state dynamics. For fluorinated iridium complexes:
- Electronic structure analysis : Optimize geometries of ground (S₀) and excited (T₁) states to calculate HOMO-LUMO gaps and spin-orbit coupling (SOC) effects, which influence phosphorescence .
- Ligand contribution mapping : Decompose molecular orbitals to quantify the role of fluorinated pyridine ligands in charge-transfer transitions.
- Emission tuning : Predict substituent effects (e.g., trifluoromethyl vs. difluorophenyl groups) on luminescence quantum yields and emission wavelengths .
Q. Example workflow :
Use Gaussian or ORCA software with B3LYP functional and LANL2DZ basis set for Ir.
Validate calculations against experimental UV-Vis and emission spectra .
Basic: What spectroscopic techniques are essential for characterizing these complexes?
Answer:
Multinuclear NMR spectroscopy :
Q. High-resolution mass spectrometry (HRMS) :
Q. X-ray crystallography :
- Resolves ligand geometry and counterion arrangement. For example, demonstrates how crystallography clarifies substituent positioning in fluoropyridines .
Advanced: What strategies optimize ligand design to enhance catalytic efficiency in cross-coupling reactions?
Answer:
Steric/electronic modulation :
Q. Methodological validation :
- Kinetic studies : Compare turnover frequencies (TOF) for complexes with varying fluorination patterns.
- In-situ XAFS : Probe Ir oxidation states during catalysis .
Example optimization :
Replace 2,4-difluorophenyl with pentafluorophenyl to enhance electrophilicity, as seen in analogous Pd catalysts .
Basic: How do reaction conditions influence the stability of hexafluorophosphate counterions?
Answer:
Hexafluorophosphate (PF₆⁻) stability depends on:
- Solvent polarity : PF₆⁻ is stable in polar aprotic solvents (e.g., acetonitrile) but hydrolyzes slowly in water.
- Temperature : Decomposition accelerates above 60°C, releasing HF. Use low-temperature storage (-20°C) under argon .
- Analytical validation : Ion chromatography or ³¹P NMR monitors PF₆⁻ integrity during reactions .
Advanced: What mechanistic insights explain contradictory photoluminescence data in fluorinated iridium complexes?
Answer:
Contradictions in emission spectra often arise from:
- Aggregation-induced quenching : Use diluted solutions (≤10⁻⁵ M) or solid-state measurements to mitigate.
- Solvatochromic effects : Polar solvents stabilize charge-transfer states, redshift emission. Control solvent dielectric constant (e.g., toluene vs. DMF) .
- Ligand isomerism : Fluorine substituents may adopt multiple configurations (e.g., para vs. meta), altering excited-state dynamics. DFT-guided synthesis can resolve this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
